2-(3-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromobenzyl group attached to a piperazine ring, which is further linked to a carboxylic acid tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-benzyl chloride and piperazine.
Nucleophilic Substitution: The 3-bromo-benzyl chloride undergoes a nucleophilic substitution reaction with piperazine to form 2-(3-Bromo-benzyl)-piperazine.
Esterification: The resulting 2-(3-Bromo-benzyl)-piperazine is then subjected to esterification with tert-butyl chloroformate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding bromobenzaldehyde or bromobenzoic acid derivatives.
Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Bromobenzaldehyde, bromobenzoic acid
Reduction: Benzyl derivative
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
2-(3-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in various binding interactions, while the piperazine ring can modulate the compound’s overall conformation and reactivity. These interactions can influence biological pathways and result in specific pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
- 2-(3-Chloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
- 2-(3-Methyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
2-(3-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other substituents, making this compound particularly valuable in certain research applications.
Properties
Molecular Formula |
C16H23BrN2O2 |
---|---|
Molecular Weight |
355.27 g/mol |
IUPAC Name |
tert-butyl 2-[(3-bromophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-8-7-18-11-14(19)10-12-5-4-6-13(17)9-12/h4-6,9,14,18H,7-8,10-11H2,1-3H3 |
InChI Key |
SEMIEBVIOXMQAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.